Methyl 6-bromo-5-methylbenzo[b]thiophene-4-carboxylate
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Overview
Description
Methyl 6-bromo-5-methylbenzo[b]thiophene-4-carboxylate is a chemical compound with the molecular formula C11H9BrO2S and a molecular weight of 285.16 g/mol . This compound belongs to the class of benzo[b]thiophene derivatives, which are known for their diverse applications in medicinal chemistry, material science, and industrial chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzo[b]thiophene derivatives, including Methyl 6-bromo-5-methylbenzo[b]thiophene-4-carboxylate, can be achieved through various methods. Another method is the Paal-Knorr reaction, which involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents .
Industrial Production Methods
Industrial production of benzo[b]thiophene derivatives often involves the use of aryne intermediates. For example, the reaction between o-silylaryl triflates and alkynyl sulfides can produce a wide range of substituted benzothiophenes in a one-step intermolecular manner . This method is advantageous due to its good functional group tolerance and versatility in C2 functionalizations .
Chemical Reactions Analysis
Types of Reactions
Methyl 6-bromo-5-methylbenzo[b]thiophene-4-carboxylate can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in the reactions of benzo[b]thiophene derivatives include sulfur, phosphorus pentasulfide, and alkynyl sulfides . Reaction conditions often involve high temperatures and the use of catalysts such as palladium .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, the reaction of benzo[b]thiophene with alkynyl sulfides can produce multisubstituted benzothiophenes .
Scientific Research Applications
Methyl 6-bromo-5-methylbenzo[b]thiophene-4-carboxylate has various scientific research applications, including:
Mechanism of Action
The mechanism of action of Methyl 6-bromo-5-methylbenzo[b]thiophene-4-carboxylate involves its interaction with specific molecular targets and pathways. For instance, thiophene derivatives are known to interact with voltage-gated sodium channels, which can affect cellular signaling and function . The exact molecular targets and pathways may vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Some similar compounds to Methyl 6-bromo-5-methylbenzo[b]thiophene-4-carboxylate include:
Uniqueness
. This compound’s unique structure allows for specific interactions in chemical and biological systems, making it a valuable compound for research and development.
Properties
Molecular Formula |
C11H9BrO2S |
---|---|
Molecular Weight |
285.16 g/mol |
IUPAC Name |
methyl 6-bromo-5-methyl-1-benzothiophene-4-carboxylate |
InChI |
InChI=1S/C11H9BrO2S/c1-6-8(12)5-9-7(3-4-15-9)10(6)11(13)14-2/h3-5H,1-2H3 |
InChI Key |
NSIRKAZVUAZSPT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C2C(=C1C(=O)OC)C=CS2)Br |
Origin of Product |
United States |
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